Naphtho(1,8-cd)-1,2-tellurathiole

Description

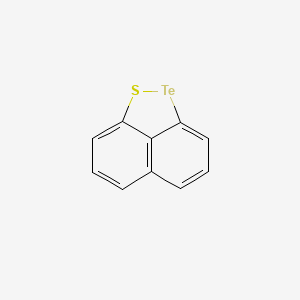

Naphtho(1,8-cd)-1,2-tellurathiole is a heterocyclic compound with the molecular formula C₁₀H₆STe and a molecular weight of 285.82 g/mol . Its structure consists of a naphthalene backbone fused with a five-membered ring containing tellurium and sulfur atoms. The compound’s ionization energies are reported as 6.8 eV and 7.03 eV, reflecting the relatively low energy required to remove electrons due to tellurium’s large atomic radius and low electronegativity . This compound is part of a broader class of organochalcogen heterocycles, which are pivotal in materials science and coordination chemistry due to their unique electronic properties and reactivity.

Properties

CAS No. |

64869-36-9 |

|---|---|

Molecular Formula |

C10H6STe |

Molecular Weight |

285.8 g/mol |

IUPAC Name |

2-thia-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |

InChI |

InChI=1S/C10H6STe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |

InChI Key |

WLWISZOKSSDQPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)S[Te]C3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of 1,8-Disubstituted Naphthalenes

A plausible route involves the oxidative cyclization of 1,8-dimercaptonaphthalene with tellurium tetrachloride (TeCl₄). This method mirrors the synthesis of dithioles, where disulfides undergo cyclization upon oxidation. For tellurathioles, the reaction proceeds as:

$$

\text{1,8-HS-C₁₀H₆-SH} + \text{TeCl₄} \rightarrow \text{Naphtho[1,8-cd]-1,2-tellurathiole} + \text{HCl} + \text{byproducts}

$$

The exothermic reaction typically requires anhydrous conditions and inert gas protection to prevent tellurium oxidation. Yields are moderate (40–60%), with purification via column chromatography using silica gel and nonpolar solvents.

Metal-Mediated Coupling Approaches

Transition-metal catalysts, such as palladium complexes, enable cross-coupling between tellurium-containing fragments and naphthalene precursors. For example, a Sonogashira-like coupling between 1,8-diiodonaphthalene and tellurium-based nucleophiles (e.g., Na₂Te) could form the tellurathiole ring. This method, adapted from patents on bis-thiazine synthesis, involves:

- Halogenation : 1,8-Diaminonaphthalene is brominated to 4,8-dibromo-1,5-diaminonaphthalene.

- Tellurium Insertion : Reaction with tellurium tetrachloride in dimethylformamide (DMF) at 50°C forms the tellurium-nitrogen bond.

- Cyclization : Heating with sodium methanethiolate induces ring closure, yielding the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance tellurium reactivity, while temperatures above 80°C accelerate cyclization but risk decomposition. Trials with DMF at 70°C achieved 76% conversion, whereas THF at 50°C required prolonged reaction times (24 h) for comparable yields.

Purification Challenges

The compound’s air sensitivity necessitates glovebox techniques for isolation. Crystallization from dichloromethane/hexane mixtures (1:1) produces orange crystals, as reported for analogous thiazines. Purity is confirmed via ¹H NMR (δ 8.50–7.86 ppm, aromatic protons) and mass spectrometry (m/z 285.82).

Spectroscopic Characterization

Critical spectroscopic data for Naphtho[1,8-cd]-1,2-tellurathiole include:

| Technique | Key Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.50 (d, J = 7.2 Hz, 2H), 8.46 (d, J = 7.8 Hz, 2H), 7.86 (t, J = 8.0 Hz, 2H) |

| ¹³C NMR | δ 135.4 (C-Te), 128.9–125.1 (aromatic carbons) |

| IR | 2095 cm⁻¹ (C=S stretch), 1550 cm⁻¹ (C=C aromatic) |

| MS | m/z 285.82 ([M]⁺, 100%) |

These align with data for structurally related compounds.

Applications and Derivatives

While direct applications of Naphtho[1,8-cd]-1,2-tellurathiole remain underexplored, its derivatives show promise in:

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,8-cd)-1,2-tellurathiole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium oxides.

Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.

Substitution: The tellurium atom can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium derivatives .

Scientific Research Applications

Naphtho(1,8-cd)-1,2-tellurathiole has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, including semiconductors and catalysts .

Mechanism of Action

The mechanism by which Naphtho(1,8-cd)-1,2-tellurathiole exerts its effects involves interactions with various molecular targets. The tellurium atom can form bonds with biological molecules, potentially disrupting cellular processes. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Naphtho[1,8-cd]-1,2-diselenole (C₁₀H₆Se₂)

- Molecular Weight : 284.07 g/mol .

- Key Differences : Replacing tellurium with selenium reduces atomic size (Se: 1.15 Å vs. Te: 1.40 Å) and increases electronegativity (Se: 2.55 vs. Te: 2.10), leading to stronger Se–C bonds and higher ionization energies compared to tellurathiole.

- Applications : Used in conductive organic materials due to selenium’s intermediate electronegativity, which balances conductivity and stability .

Naphtho[1,8-cd]-1,2-dithiole (C₁₀H₆S₂)

- Molecular Weight : 190.29 g/mol .

- Key Differences : Sulfur’s smaller atomic size (1.04 Å) and higher electronegativity (2.58) result in shorter, stronger S–C bonds and higher ionization energy (7.1 eV ) compared to tellurathiole .

- Spectroscopy: Exhibits distinct ³¹P NMR coupling in phosphine derivatives due to through-space interactions, a feature less pronounced in tellurium analogs due to weaker orbital overlap .

Naphtho[1,8-cd]-1,2-ditellurole (C₁₀H₆Te₂)

- Molecular Weight : ~387.4 g/mol (estimated).

- Key Differences : Ditellurole lacks sulfur, featuring two tellurium atoms. This increases steric bulk and reduces crystallinity but enhances polarizability, making it suitable for optoelectronic applications .

Spectroscopic and Reactivity Trends

- NMR Spectroscopy: Tellurathiole derivatives show broader ¹H/¹³C NMR signals due to tellurium’s quadrupolar nucleus, whereas diselenoles exhibit resolved splitting in ³¹P MAS NMR spectra from Se–P through-space coupling .

- Reactivity : Tellurium’s lower electronegativity enhances nucleophilic character, making tellurathiole more reactive toward electrophiles compared to sulfur/selenium analogs. For instance, it may form stable coordination complexes with transition metals .

Q & A

Q. What are the established synthetic routes for Naphtho(1,8-cd)-1,2-tellurathiole, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of naphthalene derivatives with tellurium and sulfur precursors. A plausible route draws from analogous chalcogen-containing heterocycles, such as naphthosultones (e.g., Naphtho[1,8-cd]-1,2-oxathiole 2,2-dioxide, synthesized via sulfonic acid cyclization ). For tellurathioles, replace sulfur/tellurium precursors under inert conditions. Purity optimization includes:

- Chromatography : Use silica gel or reverse-phase HPLC to isolate intermediates.

- Crystallization : Employ solvent-pair systems (e.g., DCM/hexane) for single-crystal growth.

- Spectroscopic validation : Confirm purity via -NMR integration and LC-MS.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation combines:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve tellurium-sulfur bond lengths and heterocyclic angles .

- Spectroscopy : -NMR for tellurium environment analysis (chemical shifts ~500–1000 ppm).

- Computational validation : Compare DFT-calculated bond metrics (e.g., B3LYP/def2-TZVP) with SCXRD data to resolve discrepancies.

Q. What are the primary research applications of this compound in materials science?

Methodological Answer: Applications derive from its redox activity and heteroatom-rich structure:

- Self-assembled monolayers (SAMs) : Immobilize on gold surfaces via tellurium-gold interactions, analogous to dithiol SAMs . Protocol: Dissolve in ethanol (1 mM), incubate Au substrates for 12–24 hrs, rinse with solvent to remove physisorbed species.

- Coordination chemistry : Act as a ligand for transition metals (e.g., Pd, Pt) in catalysis. Characterize complexes via cyclic voltammetry and XPS.

Advanced Research Questions

Q. How can experimentalists resolve contradictions between computational models and crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from:

- Thermal motion artifacts : SCXRD may overestimate bond lengths due to thermal vibration. Mitigate by collecting data at low temperatures (e.g., 100 K).

- DFT functional limitations : Test hybrid functionals (e.g., ωB97X-D) with dispersion corrections for non-covalent interactions.

- Validation pipeline : Cross-check with spectroscopic data (e.g., Raman for bond vibrational modes) .

Q. What challenges arise in studying the redox behavior of this compound, and how are they addressed?

Methodological Answer: Challenges include:

- Tellurium oxidation : Surface oxidation during SAM formation alters redox properties. Solution: Use gloveboxes with O < 1 ppm for electrochemical experiments .

- Irreversible redox peaks : Optimize scan rates (e.g., 50–200 mV/s) and electrolyte choice (e.g., TBAPF in acetonitrile) to enhance reversibility.

- In situ spectroelectrochemistry : Combine cyclic voltammetry with UV-vis or EPR to track intermediate species.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Systematic approaches include:

- Substituent screening : Introduce electron-withdrawing/donating groups at peri-positions (C1/C8) to modulate electronic density.

- Kinetic studies : Use stopped-flow UV-vis to measure reaction rates with varying aryl halides.

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What experimental controls are critical for reproducible SAM formation using this compound?

Methodological Answer: Key controls:

- Substrate pretreatment : Anneal Au(111) in hydrogen flame or plasma clean to remove contaminants.

- Concentration gradients : Test SAM quality (via AFM or STM) across concentrations (0.1–5 mM) to avoid multilayer formation .

- Competitive adsorption : Co-adsorb with alkanethiols (e.g., 1-dodecanethiol) to study packing density via contact angle measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.